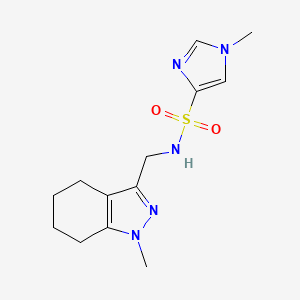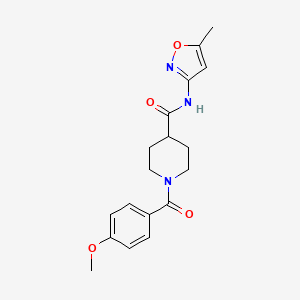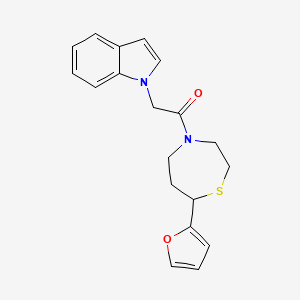
1-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H19N5O2S and its molecular weight is 309.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
1-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-imidazole-4-sulfonamide, as part of the imidazole and sulfonamide family, has been studied for its potential in various synthetic and catalytic processes. Research has focused on the design of ionic liquids such as 3-methyl-1-sulfonic acid imidazolium nitrate ([Msim]NO(3)) for the nitration of aromatic compounds (Zolfigol et al., 2012) and the use of similar ionic liquids for one-pot synthesis methodologies. For instance, 3-methyl-1-(4-sulfonic acid)butylimidazolium hydrogen sulfate [(CH2)4SO3HMIM][HSO4] has been utilized as a catalyst in the synthesis of tetrasubstituted imidazoles (Davoodnia et al., 2010). These studies highlight the utility of such compounds in facilitating chemical reactions and advancing green chemistry approaches (Zolfigol et al., 2012) (Davoodnia et al., 2010).
Biological Activity and Drug Development
Compounds from the imidazole and sulfonamide families have also been explored for their potential in drug development, particularly in the synthesis of compounds with electrophysiological activity. For example, N-substituted imidazolylbenzamides have been synthesized and evaluated for cardiac electrophysiological activity, indicating the potential of these compounds in developing selective class III agents (Morgan et al., 1990). Furthermore, the synthesis of sulfonamide hybrids containing various pharmaceutically active heterocyclic moieties has been extensively studied, demonstrating a wide range of biological activities (Ghomashi et al., 2022). These findings suggest that compounds like this compound could play a significant role in the development of new therapeutic agents (Morgan et al., 1990) (Ghomashi et al., 2022).
Corrosion Inhibition
Research has also been conducted on the use of heterocyclic compounds like imidazoles for their corrosion inhibitive properties. Studies on heterocyclic diazoles, including imidazoles, have demonstrated their effectiveness as corrosion inhibitors for iron in acidic environments, suggesting potential industrial applications in material preservation (Babić-Samardžija et al., 2005) (Babić-Samardžija et al., 2005).
Environmental Applications
Imidazole-based compounds have also been investigated for their environmental applications, such as in the synthesis of highly substituted imidazoles using Brønsted acidic ionic liquids. These studies contribute to the development of environmentally friendly synthetic methods (Shaterian et al., 2011) (Shaterian et al., 2011).
Eigenschaften
IUPAC Name |
1-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S/c1-17-8-13(14-9-17)21(19,20)15-7-11-10-5-3-4-6-12(10)18(2)16-11/h8-9,15H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXDLVIBBJLODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2=NN(C3=C2CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylpropanamide](/img/structure/B2778467.png)


![1-[3-[(2-Fluorophenyl)methoxy]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2778473.png)



![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2778481.png)

![N-(4-hydroxybutyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2778484.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B2778485.png)
![(NE)-N-[(4-chlorofuro[3,2-c]pyridin-2-yl)methylidene]hydroxylamine](/img/structure/B2778488.png)
![N-(4-sulfamoylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2778489.png)